

Synthesis of N-Boc-4-piperidinemethanol from 4-piperidinemethanol

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Compound of Interest

Compound Name: 4-Piperidinemethanol

Cat. No.: B045690

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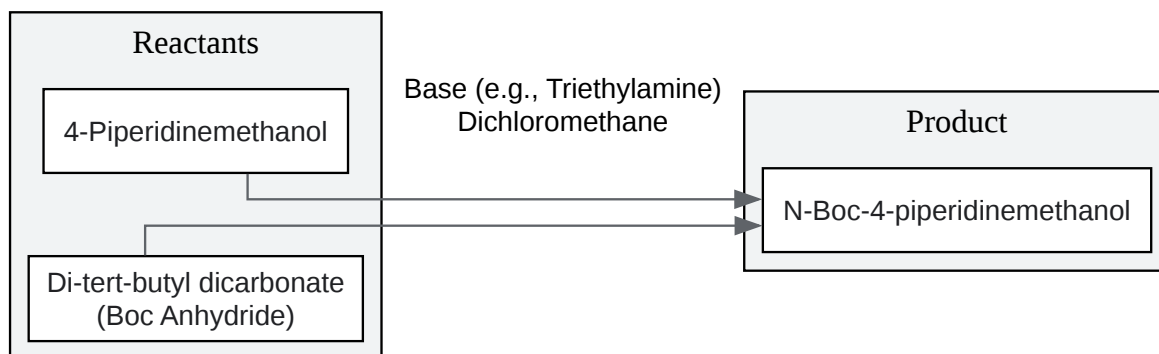
Synthesis of N-Boc-4-piperidinemethanol: A Technical Guide

Introduction

N-Boc-4-piperidinemethanol is a pivotal building block in medicinal chemistry and drug development.^{[1][2]} Its structure, featuring a piperidine core with a Boc-protected amine and a primary alcohol, makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly those targeting neurological disorders.^{[1][3]} This technical guide provides an in-depth overview of the synthesis of N-Boc-4-piperidinemethanol from 4-piperidinemethanol, offering detailed experimental protocols, quantitative data, and visual representations of the process.

Reaction Scheme

The synthesis of N-Boc-4-piperidinemethanol is achieved through the protection of the secondary amine of 4-piperidinemethanol with a tert-butyloxycarbonyl (Boc) group. This is typically accomplished by reacting 4-piperidinemethanol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.



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Figure 1: General reaction scheme for the synthesis of N-Boc-**4-piperidinemethanol**.

Experimental Protocols

Several methods for the synthesis of N-Boc-**4-piperidinemethanol** have been reported. Below are detailed protocols based on established procedures.

Protocol 1: Synthesis in Dichloromethane

This protocol is a widely used method for the Boc protection of amines.^[3]

Materials:

- **4-Piperidinemethanol**
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N)
- Dichloromethane (DCM)
- Water (H₂O)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate (EtOAc)
- Hexane

Procedure:

- Dissolve **4-piperidinemethanol** in dichloromethane in a reaction flask.
- Add triethylamine to the solution.
- Cool the mixture in an ice bath.
- Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise to the cooled reaction mixture.
- Remove the ice bath and stir the reaction mixture at room temperature overnight.
- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield N-Boc-**4-piperidinemethanol** as a white solid.^[3]

Protocol 2: Alternative Solvent System

An alternative procedure utilizes tetrahydrofuran as the solvent.

Materials:

- **4-Piperidinemethanol**

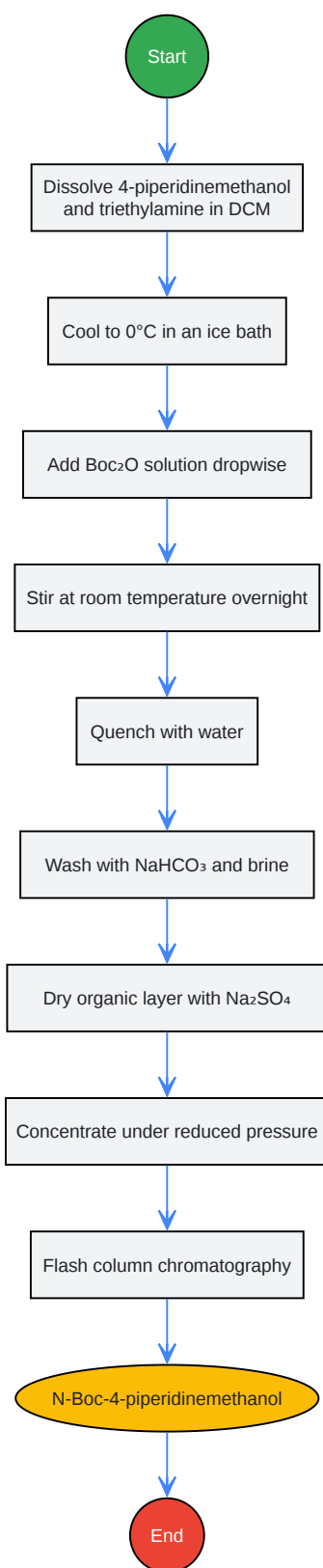
- Di-tert-butyl dicarbonate (Boc₂O)
- Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve **4-piperidinemethanol** in tetrahydrofuran.
- Cool the solution to 0 °C in an ice bath.
- Slowly add di-tert-butyl dicarbonate to the solution.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Add saturated aqueous sodium bicarbonate solution to the reaction mixture.
- Extract the mixture with ethyl acetate.
- Wash the combined organic extracts with brine.
- Dry the organic phase over anhydrous sodium sulfate.
- Filter and concentrate the solution in vacuo.
- Purify the residue by flash column chromatography.

Experimental Workflow

The general workflow for the synthesis and purification of N-Boc-**4-piperidinemethanol** is depicted below.



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Figure 2: A generalized experimental workflow for the synthesis of N-Boc-4-piperidinemethanol.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of N-Boc-4-piperidinemethanol.

Table 1: Reagent Quantities and Reaction Conditions

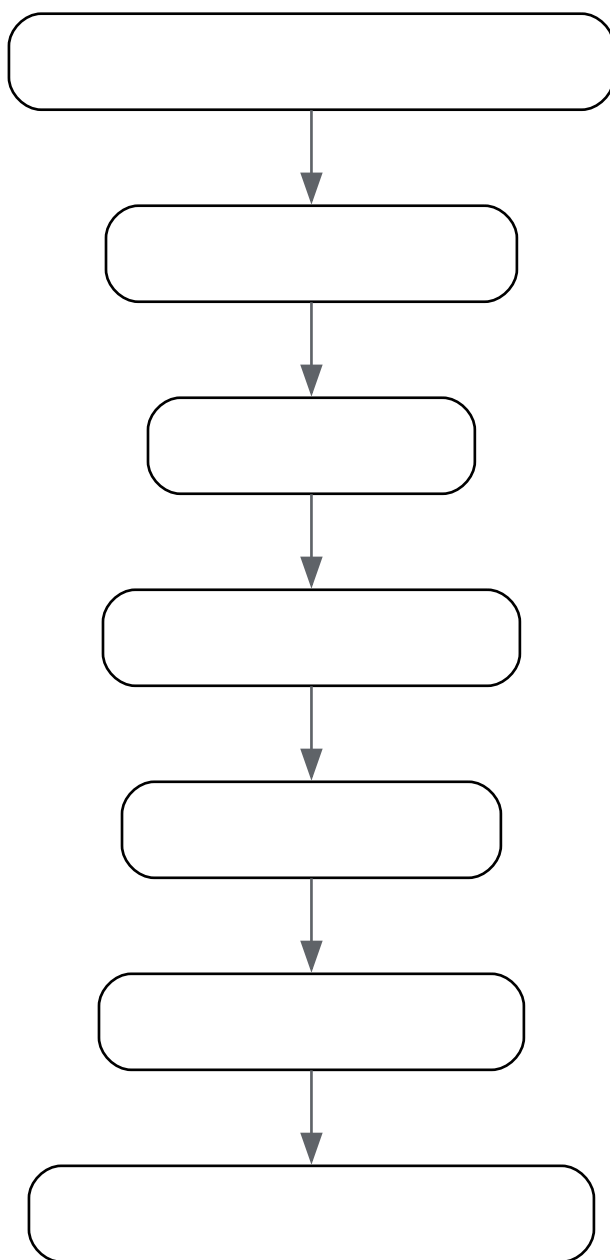
Reagent/Parameter	Quantity/Condition	Reference
4-Piperidinemethanol	1.0 equivalent	[3]
Di-tert-butyl dicarbonate	1.0 - 1.2 equivalents	[3][4]
Triethylamine	1.1 - 1.5 equivalents	[3]
Solvent	Dichloromethane or Tetrahydrofuran	[3]
Temperature	0 °C to Room Temperature	[3]
Reaction Time	Overnight	[3]

Table 2: Product Characterization

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₁ NO ₃	[3][5]
Molecular Weight	215.29 g/mol	[3][5]
Appearance	White solid/crystals	[3]
Melting Point	78-82 °C	
Yield	84%	[3]
Purity	≥97%	[5]
¹ H-NMR (300 MHz, CDCl ₃) δ (ppm)	1.13 (m, 2H), 1.42 (s, 9H), 1.67 (m, 4H), 2.67 (t, 2H), 3.46 (d, 2H), 4.09 (d, 2H)	[3]

Signaling Pathways and Logical Relationships

The synthesis follows a logical progression of steps, from reactant preparation to product isolation and purification. The core of this process is the nucleophilic attack of the amine on the Boc anhydride, facilitated by a base.



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Figure 3: Logical flow of the synthesis and purification process.

Conclusion

The synthesis of N-Boc-**4-piperidinemethanol** from **4-piperidinemethanol** is a robust and high-yielding reaction that is fundamental in the field of medicinal chemistry. The use of di-tert-butyl dicarbonate for the protection of the piperidine nitrogen is efficient and the resulting

product can be readily purified to a high degree. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in drug development.

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